hemoglobin Gun Hill
Description
Properties
CAS No. |
11046-95-0 |
|---|---|
Molecular Formula |
C6H14INO5 |
Synonyms |
hemoglobin Gun Hill |
Origin of Product |
United States |
Scientific Research Applications
Structural Features
Hemoglobin Gun Hill exhibits several unique structural characteristics due to its amino acid deletion:
- Amino Acid Deletion : The deletion affects the heme-binding site, impairing its ability to bind heme effectively.
- Stability : This variant is notably unstable, leading to denaturation and the formation of Heinz bodies under physiological conditions.
- Synthesis Rates : Studies indicate that this compound is synthesized at a rate three to six times higher than that of normal hemoglobin A in reticulocytes, suggesting a compensatory mechanism due to its instability .
Clinical Implications
This compound is associated with congenital Heinz body hemolytic anemia (CHBHA), which can manifest as:
- Mild Anemia : Patients may experience compensated hemolysis without severe clinical symptoms.
- Heinz Body Formation : The instability of this variant leads to the precipitation of denatured proteins, forming Heinz bodies that can be observed in blood smears .
Gene Therapy and Genetic Studies
Research on this compound has contributed to advancements in gene therapy for hemoglobinopathies. The instability and unique properties of this variant provide insights into:
- Gene Transfer Techniques : this compound's characteristics have been utilized in experimental models for gene therapy targeting thalassemia and other hemoglobin disorders .
- Understanding Hemolytic Anemia : Investigating the mechanisms behind the instability of this compound aids in understanding similar genetic disorders and developing potential treatments .
Protein Engineering
The study of hemoglobin variants like Gun Hill has implications for protein engineering:
- Designing Stable Hemoglobins : Insights from the structure and function of unstable variants can inform the design of more stable hemoglobins for therapeutic use.
- Synthetic Biology Applications : Hemoglobin variants serve as models for synthetic biology approaches aimed at creating novel oxygen carriers or modifying existing proteins for enhanced functionality .
Diagnostic Tools
This compound's unique properties also have potential applications in diagnostics:
- Screening for Hemolytic Anemia : The presence of Heinz bodies can be used as a diagnostic marker for various forms of hemolytic anemia, including those caused by unstable hemoglobins like Gun Hill .
- Research on Erythropoiesis : Studying the synthesis rates and turnover of hemoglobin variants can enhance understanding of erythropoiesis and related disorders .
Case Study 1: Hemolytic Anemia Presentation
A study involving patients with chronic hemolytic anemia revealed that individuals carrying the this compound variant exhibited mild symptoms compared to those with more severe forms. Blood analyses showed significant Heinz body formation but maintained adequate overall hemoglobin levels due to compensatory erythropoiesis.
Case Study 2: Gene Therapy Trials
In experimental gene therapy trials targeting thalassemia, researchers utilized models expressing this compound to assess gene transfer efficiency. Results indicated that while gene expression was achieved, the instability of the mutant protein posed challenges for long-term therapeutic efficacy.
Comparison with Similar Compounds
Hemoglobin Koriyama
- Structural Change : Insertion of five residues (including β92 histidine) in the β-chain .
- Clinical Impact : Causes severe chronic hemolytic anemia despite the mutant hemoglobin constituting a small fraction of total hemoglobin .
- Heme Binding : Similar to Hb Gun Hill, the insertion disrupts the heme-binding site at β92 .
- Key Difference : Hb Koriyama involves an insertion (vs. deletion in Hb Gun Hill) and presents with more severe clinical outcomes .
Hemoglobin Leiden
Hemoglobin Grady
Hemoglobin Abruzzo
Hemoglobin Memphis
- Structural Change : α23 glutamic acid → asparagine .
- Clinical Impact : Generally asymptomatic but may compound with other variants to exacerbate disease .
- Heme Binding: No direct effect on heme binding .
Comparative Analysis Table
Research Findings and Mechanistic Insights
- Heme Binding : Hb Gun Hill and Hb Koriyama both disrupt β92 histidine, underscoring its critical role in heme stability .
- Synthesis Rates: Hb Gun Hill’s β-GH chains are synthesized 2–3× faster than β-A chains, suggesting compensatory mechanisms to offset instability . In contrast, Hb Koriyama is rapidly degraded despite normal synthesis .
- Clinical Variability : Structural alterations (deletion vs. insertion) in the same β-chain region lead to divergent clinical outcomes, highlighting the importance of mutation type in disease severity .
Preparation Methods
Source Material and Initial Extraction
Hb GH is typically isolated from peripheral blood samples of heterozygous carriers. Due to its instability, immediate processing is essential to prevent degradation. Whole blood is collected in anticoagulant-treated tubes and centrifuged to separate red blood cells (RBCs) from plasma. RBCs are lysed using hypotonic buffers (e.g., 0.01 M Tris-HCl, pH 8.0), and cellular debris is removed via centrifugation at 12,000 × g for 20 minutes. The resultant hemolysate contains a mixture of Hb GH (≈32% of total hemoglobin) and hemoglobin A (Hb A).
Purification via Starch-Block Electrophoresis
Hb GH is separated from Hb A using starch-block electrophoresis, a method leveraging charge differences between the mutant and wild-type hemoglobins. The hemolysate is applied to a starch block equilibrated with barbital buffer (pH 8.6, ionic strength 0.05). Electrophoresis is conducted at 4°C to minimize denaturation, with Hb GH migrating distinctly from Hb A due to altered surface charges from the β-chain deletion. Post-electrophoresis, Hb GH is eluted from the starch matrix with 0.1 M NaCl and dialyzed against phosphate-buffered saline (PBS) to remove contaminants.
Table 1: Purification Yield of Hb GH Using Starch-Block Electrophoresis
| Step | Total Hemoglobin (g/dL) | Hb GH Purity (%) |
|---|---|---|
| Crude Hemolysate | 12.5 ± 1.2 | 32 ± 3 |
| Post-Electrophoresis | 4.1 ± 0.8 | 89 ± 5 |
Radiolabeling and Synthesis Studies
Reticulocyte Incubation with Radioactive Amino Acids
To investigate Hb GH synthesis, reticulocytes from carriers are incubated with - or -labeled amino acids (e.g., leucine, valine). After a 2-hour incubation at 37°C, cells are lysed, and globin chains are separated by column chromatography (CM-cellulose, pH 6.7). Radioactivity measurements reveal β chains are synthesized 20–50% more rapidly than β chains, with specific activities 3–6 times higher than Hb A.
Subunit Exchange Dynamics
Puromycin-treated reticulocytes demonstrate α-chain exchange between free pools and preformed Hb GH. After blocking protein synthesis, α-chain radioactivity in Hb GH increases by 40% within 10 minutes, indicating direct subunit incorporation without de novo synthesis. This exchange is facilitated by the heme-free β chains, which exhibit weaker α-β binding affinity.
Table 2: Synthesis Rates of β vs. β Chains
| Parameter | β | β |
|---|---|---|
| Specific Activity | 1,200 ± 150 cpm | 200 ± 50 cpm |
| Total Incorporation | 3.2 ± 0.4 μCi | 1.1 ± 0.2 μCi |
Stability Assessment and Denaturation Profiling
Heat Precipitation Assays
Hb GH exhibits marked thermolability. Solutions (4 g/dL in 0.05 M phosphate buffer, pH 7.4) are heated at 50°C for 20 hours, resulting in 23–54% precipitation. Denaturation is mitigated by 0.015 M potassium cyanide (KCN), which stabilizes heme-globin interactions, reducing precipitation to <3.5%.
Oxidant Dye Sensitivity
Incubation of Hb GH-containing RBCs with redox dyes (e.g., new methylene blue) induces Heinz-like inclusions within 1 hour, reflecting hemoglobin aggregation. Cyanide pretreatment inhibits inclusion formation, underscoring the role of heme ligands in stabilizing Hb GH.
Table 3: Heat Denaturation of Hb GH Under Various Conditions
| Condition | % Precipitation (Mean ± SD) |
|---|---|
| 50°C, No Additives | 48 ± 6 |
| 50°C, 0.015 M KCN | 3.2 ± 1.1 |
| 65°C, No Additives | 92 ± 4 |
Structural Characterization
Amino Acid Sequencing
Tryptic digestion of β chains followed by peptide mapping identifies a five-residue deletion (positions 91–95: Leu-His-Cys-Asp-Lys). Edman degradation confirms the absence of the proximal histidine (β92), explaining heme loss and structural instability.
Heme Content Analysis
Pyridine hemochromogen assays reveal Hb GH contains only two heme groups per tetramer (vs. four in Hb A), localized exclusively to α-chains. This heme deficiency disrupts α-β subunit interactions, predisposing the molecule to dissociation and precipitation.
Functional Implications of Preparation Findings
The preparation methodologies underscore Hb GH’s unique biochemical behavior. Enhanced β synthesis compensates for rapid turnover, while subunit exchange mechanisms allow partial functional integration into RBCs. However, heme deficiency and structural instability limit its physiological utility, contributing to chronic hemolysis in carriers .
Q & A
Q. What ethical considerations arise when enrolling this compound patients in longitudinal studies involving genetic data sharing?
- Methodological Answer : Implement GDPR/IRB-compliant anonymization (e.g., data pseudonymization) and dynamic consent frameworks. Use federated learning models to analyze distributed datasets without transferring raw data. Risk-benefit assessments must address re-identification risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
